molecular formula C25H35ClN2O4 B1666491 Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride CAS No. 27468-55-9

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride

Cat. No. B1666491
CAS RN: 27468-55-9
M. Wt: 463 g/mol
InChI Key: OMPPEMJDJUYBCE-UHFFFAOYSA-N
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Description

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride is a bioactive chemical.

Scientific Research Applications

Opioid Agonist Properties

A study describes the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. This includes the investigation of variants in N-acyl, N-alkyl, and amino functions, leading to the discovery of potent compounds with opioid kappa agonist properties. These compounds exhibit potent naloxone-reversible analgesic effects in mouse models, highlighting their potential therapeutic applications (Barlow et al., 1991).

Conformational Analysis in Drug Development

Another research focuses on the conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, aiding in the development of novel opioid kappa agonists. This study emphasizes the importance of the conformational properties of these compounds in achieving their agonist properties and potential therapeutic benefits (Costello et al., 1991).

Metabolism in Human and Rat Liver Microsomes

A study conducted in 2000 examines the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential toxicological implications of acetamide derivatives, contributing to a better understanding of their behavior in biological systems (Coleman et al., 2000).

Characterization of Potential Pesticides

A 2009 study on the powder diffraction data of N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives reveals their potential as pesticides. This work contributes to the field of agricultural chemistry by providing new data on the structural properties of these compounds (Olszewska et al., 2009).

Synthesis of Anticancer Drugs

Research in 2018 details the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its anticancer activity. This highlights the compound's potential application in cancer therapy, supported by in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Determination of Herbicide Residues

A 1997 study describes a method for determining residues of acetamide herbicides in crops, contributing to environmental and food safety research. This method aids in the detection and quantification of these compounds in agricultural products (Nortrup, 1997).

properties

CAS RN

27468-55-9

Product Name

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride

Molecular Formula

C25H35ClN2O4

Molecular Weight

463 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide;hydrochloride

InChI

InChI=1S/C25H34N2O4.ClH/c1-3-4-18-30-22-10-12-23(13-11-22)31-20-25(28)27(17-16-26-14-5-6-15-26)21-8-7-9-24(19-21)29-2;/h7-13,19H,3-6,14-18,20H2,1-2H3;1H

InChI Key

OMPPEMJDJUYBCE-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC(=CC=C3)OC.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN2CCCC2)C3=CC(=CC=C3)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(2-(1-pyrrolidinyl)ethyl)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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